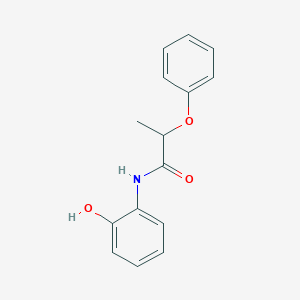
N-(2-hydroxyphenyl)-2-phenoxypropanamide
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-2-phenoxypropanamide, also known as bisphenol A (BPA), is a synthetic compound widely used in the production of plastics, resins, and other industrial materials. BPA has been the subject of much research in recent years due to concerns over its potential health effects, particularly its role as an endocrine disruptor.
Orientations Futures
Mécanisme D'action
Target of Action
N-(2-hydroxyphenyl)-2-phenoxypropanamide, also known as SMR000135884, primarily targets Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .
Mode of Action
SMR000135884 interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure. Consequently, this change facilitates the transcription of certain genes that can induce cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of HDAC by SMR000135884 affects various biochemical pathways. One of the key pathways influenced is the High Mobility Group Box 1 (HMGB1) pathway . HMGB1 is an enzyme that is highly expressed in tumor cells and has a subcellular localization that is dependent on its acetylation or oxidative state . The inhibition of HDAC leads to changes in HMGB1 sub-cellular localization and reactive oxygen species (ROS) levels .
Pharmacokinetics
The pharmacokinetics of SMR000135884 involves its metabolism by Cytochrome P450 2C11 (CYP2C11), yielding a hydroxylated metabolite . The systemic clearance (CL) and apparent volume of distribution (Vd) were found to be 2.20 mL/min/kg and 0.70 L/kg, respectively . The oral bioavailability of smr000135884 was found to be relatively low .
Result of Action
The result of SMR000135884’s action is the induction of apoptosis in cancer cells . By inhibiting HDAC, it leads to changes in HMGB1 sub-cellular localization and an increase in ROS levels . These changes can trigger cell apoptosis, thereby exhibiting its antiproliferative effects .
Analyse Biochimique
Biochemical Properties
N-(2-hydroxyphenyl)-2-phenoxypropanamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses . The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent. Additionally, this compound has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In particular, it has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in human glioblastoma cell lines, suggesting its potential as an anti-cancer agent . Furthermore, this compound affects cell signaling pathways by modulating the expression of genes involved in inflammation and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to COX-2 and iNOS, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound modulates the activity of NF-κB, leading to altered gene expression and reduced inflammation . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its bioactivity may diminish over time due to metabolic degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and protective effects, particularly in models of acute kidney injury . At higher doses, this compound may exhibit toxic or adverse effects, including potential nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its bioactivity. The compound is metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . Additionally, this compound affects metabolic flux and metabolite levels, particularly in pathways related to inflammation and oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake and distribution in various tissues . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its bioactivity and therapeutic potential .
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11(19-12-7-3-2-4-8-12)15(18)16-13-9-5-6-10-14(13)17/h2-11,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKXYQJYHPWISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-bromophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4112554.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(4-morpholinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4112556.png)
![6-amino-4-(2-fluorophenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112564.png)
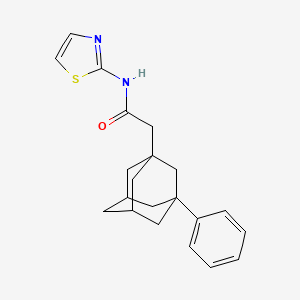
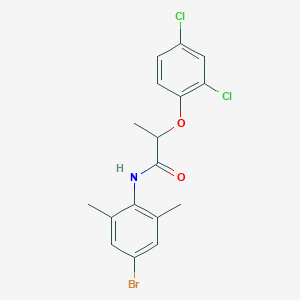
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112576.png)
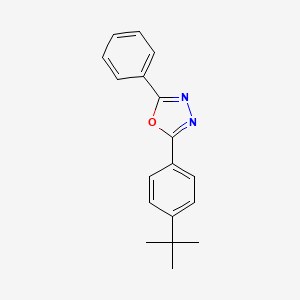

![2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4112609.png)
![2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112624.png)
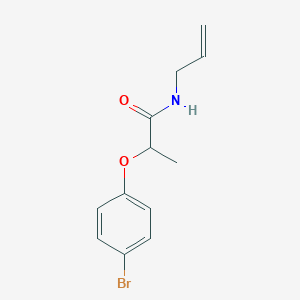
![N'-(4-bromobenzoyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzohydrazide](/img/structure/B4112640.png)
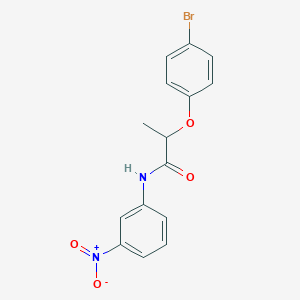
![4-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112653.png)